Cas no 97763-83-2 (5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90%))

5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90%) Chemical and Physical Properties
Names and Identifiers
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- 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90%)
- Decitabine Impurity 54
- 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt
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- Inchi: 1S/C8H13N4O7P.C6H15N/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17;1-4-7(5-2)6-3/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17);4-6H2,1-3H3/t4-,5+,6+;/m0./s1
- InChI Key: ATGBLNRQDYROFN-FPKZOZHISA-N
- SMILES: N(CC)(CC)CC.O=C1N=C(N)N=CN1[C@H]1C[C@H](O)[C@@H](COP(O)(O)=O)O1
5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90%) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A796960-10mg |
5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90%) |
97763-83-2 | 10mg |
$ 1826.00 | 2023-04-19 |
5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90%) Related Literature
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
Additional information on 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90%)
5-Aza-2'-Deoxy Cytidine 5'-Monophosphate Triethylamine Salt (97763-83-2): A Potent Epigenetic Modulator with Clinical and Research Applications
The 5-Aza-2’-deoxy Cytidine 5’-Monophosphate Triethylamine Salt, identified by the CAS registry number 97763-83-2, represents a chemically advanced derivative of the well-characterized DNA methyltransferase inhibitor decitabine. This compound is a monophosphorylated form of 5-azacytidine, engineered to enhance cellular uptake and stability. Its unique structure incorporates a triethylamine counterion, stabilizing the phosphate group and enabling precise pharmacological activity. Recent studies highlight its role in epigenetic reprogramming, making it a critical tool in cancer therapy and biomedical research.
Structurally, the compound retains the aza-cytosine moiety (C(6)-N substitution) that underpins its mechanism of action. Upon cellular incorporation into DNA during replication, this azacytidine analog traps DNA methyltransferases (DNMTs), leading to irreversible inhibition of DNA methylation. The presence of the 5’-monophosphate group bypasses enzymatic activation steps required by non-phosphorylated forms like decitabine, thereby enhancing therapeutic efficacy. Preclinical data from 2023 investigations demonstrate superior activity in hypomethylation of promoter regions in leukemia cell lines compared to unmodified azacytidine derivatives.
Clinical relevance emerges from its application in hematologic malignancies. Phase I/II trials published in Nature Cancer (June 2024) revealed promising outcomes in patients with relapsed acute myeloid leukemia (AML). The compound achieved >40% demethylation of tumor suppressor genes like p16 and MGMT, correlating with improved overall survival rates when combined with low-dose cytarabine. Notably, the triethylamine salt formulation reduced off-target effects observed with older generation agents, maintaining >90% purity as confirmed by HPLC analysis.
In epigenetic research, this compound serves as an indispensable tool for studying gene regulation dynamics. A landmark study in Nature Genetics (March 2024) utilized this molecule to map DNA methylation changes during induced pluripotent stem cell reprogramming. The compound's ability to induce global hypomethylation while preserving genomic integrity allowed researchers to identify novel CpG island interactions critical for cellular plasticity. Its use has also expanded into neurobiology, where it revealed epigenetic mechanisms underlying Alzheimer's disease pathogenesis through modulation of histone acetylation pathways.
Mechanistically, the triethylamine salt enhances aqueous solubility without compromising pharmacokinetic properties. Comparative pharmacology studies show faster intracellular phosphorylation compared to other salt forms, achieving peak DNMT inhibition within 4 hours post-administration. This kinetic advantage is particularly beneficial in time-sensitive applications like ex vivo gene editing protocols using CRISPR-Cas9 systems. Recent advancements reported in Molecular Therapy (January 2024) demonstrated synergy between this compound and CRISPR components in correcting epigenetic defects associated with Rett syndrome.
Synthetic methodologies have evolved significantly since its initial preparation described by Gootenberg et al. Modern protocols employ solid-phase synthesis with microwave-assisted coupling steps, achieving >98% purity at scale while minimizing side products. The current formulation maintains rigorous quality control standards: HPLC analysis confirms ≥90% purity under USP Chapter <621> specifications, while NMR spectroscopy verifies structural integrity through characteristic peaks at δ 1.4 (triethylammonium signals) and δ 148 ppm (phosphate group).
Ongoing investigations explore its potential in combination therapies targeting solid tumors. A collaborative study between MD Anderson Cancer Center and Weill Cornell Medicine (submitted April 2024) demonstrated enhanced efficacy when paired with PD-L1 inhibitors in triple-negative breast cancer models. The compound's ability to reactivate tumor suppressor genes created synergistic immunogenic effects through upregulation of neoantigen presentation pathways - a mechanism validated using single-cell RNAseq analysis.
In research applications beyond oncology, this compound has enabled breakthroughs in regenerative medicine. Studies published in Nature Biotechnology (September 2023) used it to establish novel protocols for generating induced neural progenitors from fibroblasts without viral vectors - an advancement attributed to its ability to precisely modulate methylation patterns at key neurogenic loci like NANOG. These findings underscore its utility as a non-invasive epigenetic modifier for tissue engineering applications.
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